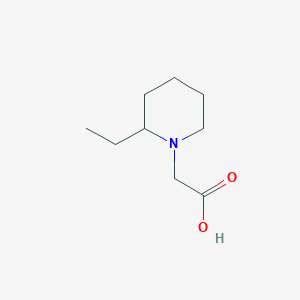
(2-Ethyl-piperidin-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-piperidin-1-yl)-acetic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of an ethyl group attached to the piperidine ring and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-piperidin-1-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with ethyl bromide to form 2-ethylpiperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the yield and purity of the final product while minimizing the production of unwanted by-products.
化学反応の分析
Types of Reactions
(2-Ethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2-Ethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2-Ethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or neurotransmitter pathways, depending on the specific application of the compound.
類似化合物との比較
Similar Compounds
(2-Ethyl-piperidin-1-yl)-ethanol: Similar structure with an alcohol group instead of an acetic acid moiety.
(2-Ethyl-piperidin-1-yl)-methanol: Contains a methanol group instead of an acetic acid moiety.
(2-Ethyl-piperidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
(2-Ethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of the piperidine ring, ethyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the acetic acid moiety can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
IUPAC Name |
2-(2-ethylpiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJAZFEWYEBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390383 |
Source


|
| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878431-25-5 |
Source


|
| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

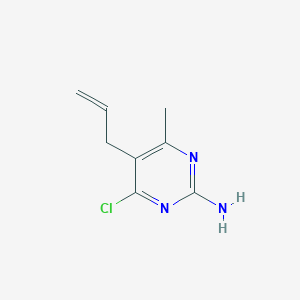
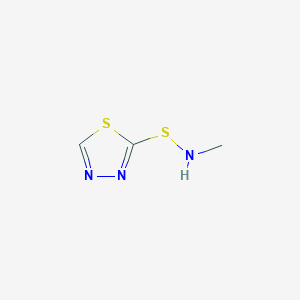
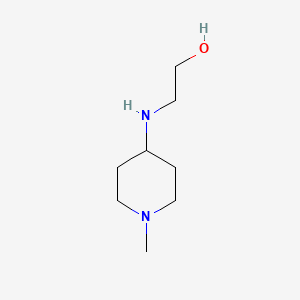
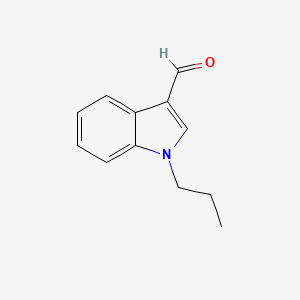
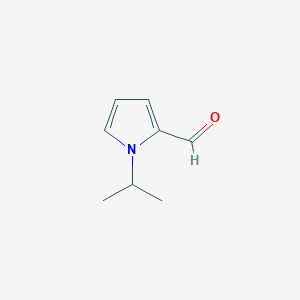
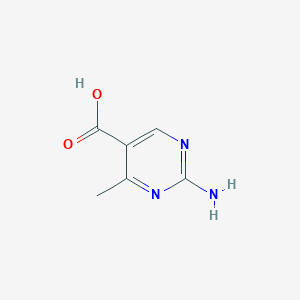
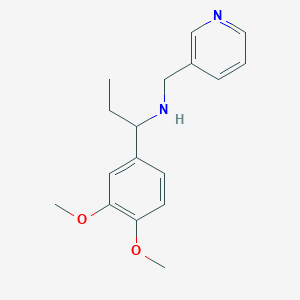
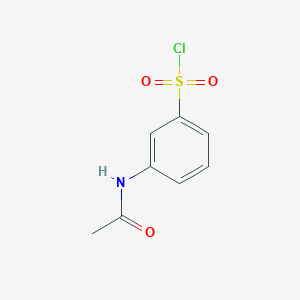

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)


![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)
